molecular formula C21H18Cl4NOP B13146814 Triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride CAS No. 37057-64-0

Triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride

Cat. No.: B13146814
CAS No.: 37057-64-0
M. Wt: 473.2 g/mol
InChI Key: DYNQMUPLSDSTOG-UHFFFAOYSA-N
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Description

Triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride is a chemical compound with the molecular formula C21H18Cl4NOP and a molecular weight of 473.17 g/mol . This compound is known for its unique structure, which includes a phosphonium ion bonded to a trichloroacetamido group. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride typically involves the reaction of triphenylphosphine with a trichloroacetamido derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and purification would apply similarly to larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives .

Scientific Research Applications

Triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride involves its interaction with various molecular targets. The phosphonium ion can interact with nucleophiles, while the trichloroacetamido group can participate in hydrogen bonding and other interactions. These interactions can affect the compound’s reactivity and stability, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride is unique due to the presence of the trichloroacetamido group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific research applications where these properties are advantageous .

Properties

CAS No.

37057-64-0

Molecular Formula

C21H18Cl4NOP

Molecular Weight

473.2 g/mol

IUPAC Name

triphenyl-[[(2,2,2-trichloroacetyl)amino]methyl]phosphanium;chloride

InChI

InChI=1S/C21H17Cl3NOP.ClH/c22-21(23,24)20(26)25-16-27(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H

InChI Key

DYNQMUPLSDSTOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CNC(=O)C(Cl)(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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